molecular formula C19H20N4O3 B2636938 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034526-20-8

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2636938
CAS No.: 2034526-20-8
M. Wt: 352.394
InChI Key: MDUGNRUKAHFVTC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of imidazole compounds is a broad field with many different methods available. The first synthesis of imidazole was made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of imidazole compounds can vary greatly depending on the specific compound. The basic structure of imidazole is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions, including reactions with acids and bases due to their amphoteric nature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific imidazole compounds can vary greatly.

Scientific Research Applications

Synthesis and Antioxidant Evaluation

Research involving the synthesis of compounds with similar structural components, such as imidazolidine-2,4-diones, indicates applications in the development of antioxidant agents. For instance, the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives have been explored, showing that some synthesized compounds exhibit promising antioxidant activities. These compounds have demonstrated the ability to protect DNA from damage induced by oxidizing agents, suggesting their potential use in scientific research focused on oxidative stress and related diseases (Gouda, 2012).

Cyclocondensation Reactions

Studies on cyclocondensation reactions involving similar compounds, such as imidazolidine-2,4-diones, have led to the creation of diverse heterocyclic structures. These reactions are foundational in medicinal chemistry, enabling the synthesis of novel compounds with potential therapeutic applications, including as anticancer and antibacterial agents (Sokolov et al., 2013).

Synthesis of Piperazine-2,6-dione Derivatives

Research into the synthesis of piperazine-2,6-dione and related derivatives highlights their potential in developing anticancer agents. A study demonstrated the efficient synthesis of these derivatives and their evaluation for anticancer activity, showing significant activity against various cancer cell lines. This research underscores the importance of such compounds in the development of new therapeutic agents for cancer treatment (Kumar et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis of thiazolidine-2,4-diones and their evaluation for antimicrobial activity reveal potential applications in addressing bacterial and fungal infections. Some synthesized compounds have shown good activity against gram-positive bacteria and excellent antifungal activity, indicating their relevance in scientific research aimed at developing new antimicrobial and antifungal agents (Prakash et al., 2011).

Mechanism of Action

The mechanism of action of imidazole compounds can vary greatly depending on the specific compound and its biological activity. For example, some imidazole compounds have antimicrobial activity, while others have anti-inflammatory or antitumor activity .

Safety and Hazards

The safety and hazards of imidazole compounds can vary greatly depending on the specific compound. Some imidazole compounds are used as drugs and are safe for human use, while others may be toxic or hazardous .

Future Directions

The future directions of research into imidazole compounds are likely to involve the development of new drugs and therapies. Imidazole has become an important synthon in the development of new drugs .

Properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-13-20-19(26)23(17)16-7-11-22(12-8-16)18(25)14-3-5-15(6-4-14)21-9-1-2-10-21/h1-6,9-10,16H,7-8,11-13H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUGNRUKAHFVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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